molecular formula C20H25NO3 B4140375 Methyl 2-[[2-(1-adamantyl)acetyl]amino]benzoate

Methyl 2-[[2-(1-adamantyl)acetyl]amino]benzoate

Cat. No.: B4140375
M. Wt: 327.4 g/mol
InChI Key: JUKBKNATMZLVBA-UHFFFAOYSA-N
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Description

Methyl 2-[(1-adamantylacetyl)amino]benzoate is a synthetic organic compound that combines the structural features of adamantane and benzoate Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while benzoate is a derivative of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(1-adamantyl)acetyl]amino]benzoate typically involves the acylation of 2-aminobenzoic acid with 1-adamantylacetyl chloride, followed by esterification with methanol. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the acylation step. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-adamantylacetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.

Major Products

    Oxidation: Hydroxyl or ketone derivatives of the adamantyl group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 2-[(1-adamantylacetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug delivery systems due to the stability and rigidity of the adamantyl group.

    Industry: Utilized in the development of advanced materials with unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(1-adamantyl)acetyl]amino]benzoate is not fully understood, but it is believed to interact with biological membranes due to the lipophilic nature of the adamantyl group. This interaction could potentially disrupt membrane integrity or alter membrane-associated processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminobenzoate: Lacks the adamantyl group, resulting in different physical and chemical properties.

    1-Adamantylamine: Contains the adamantyl group but lacks the benzoate moiety.

    2-[(1-Adamantylacetyl)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Methyl 2-[(1-adamantylacetyl)amino]benzoate is unique due to the combination of the adamantyl and benzoate moieties, which confer distinct physical and chemical properties. The adamantyl group provides rigidity and stability, while the benzoate moiety offers potential for various chemical modifications.

Properties

IUPAC Name

methyl 2-[[2-(1-adamantyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-24-19(23)16-4-2-3-5-17(16)21-18(22)12-20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15H,6-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKBKNATMZLVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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